molecular formula C9H13BO3 B2821348 4-Hydroxy-3-isopropylphenylboronic acid CAS No. 1451390-86-5

4-Hydroxy-3-isopropylphenylboronic acid

Cat. No.: B2821348
CAS No.: 1451390-86-5
M. Wt: 180.01
InChI Key: AVEKNQKTWVMWBE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-isopropylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a hydroxyl group and an isopropyl group attached to a phenyl ring, with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-isopropylphenylboronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate. The reaction conditions often involve the use of a base and a solvent like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-isopropylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

4-Hydroxy-3-isopropylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-isopropylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and allows the compound to act as a molecular probe or a catalyst in various chemical reactions. The boronic acid group interacts with hydroxyl groups on target molecules, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-isopropylphenylboronic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the phenyl ring. This combination enhances its reactivity and allows for a broader range of applications in organic synthesis and scientific research .

Biological Activity

4-Hydroxy-3-isopropylphenylboronic acid, also referred to as KB-141, is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This compound is characterized by its ability to selectively bind to thyroid hormone receptors, which plays a crucial role in regulating metabolic processes.

  • Molecular Formula : C12H17B O3
  • Molecular Weight : 219.08 g/mol
  • CAS Number : 219691-94-8

The primary mechanism of action of this compound involves its selective binding to the thyroid hormone receptor beta (TRβ). This interaction induces conformational changes that facilitate the receptor's interaction with coactivators, ultimately leading to modulation of gene transcription related to metabolism. The activation of TRβ has been associated with increased metabolic rate and lipid metabolism, making this compound a candidate for managing conditions such as obesity and diabetes .

Metabolic Effects

Research indicates that this compound may exert significant effects on metabolic pathways. Key findings include:

  • Lipid Metabolism : Studies have shown that KB-141 can enhance lipid metabolism, leading to reduced cholesterol levels and improved lipid profiles in animal models.
  • Glucose Homeostasis : The compound has demonstrated potential in improving glucose tolerance and insulin sensitivity, which are critical factors in managing diabetes .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Obesity Management : In a controlled trial involving high-fat diet-induced obesity in mice, administration of KB-141 resulted in significant reductions in body weight and fat mass compared to control groups. The compound improved plasma levels of glucose and lipids, indicating its potential as an anti-obesity agent .
  • Diabetes Research : Another study highlighted the compound's role in enhancing insulin signaling pathways. Mice treated with KB-141 exhibited improved glucose tolerance tests and lower fasting insulin levels, suggesting a beneficial effect on insulin sensitivity .

Comparative Analysis with Similar Compounds

A comparison with other boronic acids reveals the unique properties of this compound:

Compound NameMechanism of ActionTherapeutic Applications
KB-141 (this compound) Selective TRβ agonistObesity, Diabetes
GC-1 TRβ agonistLipid-lowering
T3 (Triiodothyronine) Non-selective thyroid hormone actionBroad metabolic effects but with side effects

Properties

IUPAC Name

(4-hydroxy-3-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEKNQKTWVMWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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